7-Bromo-2-(chloromethyl)quinoline
Description
7-Bromo-2-(chloromethyl)quinoline is a halogenated quinoline derivative characterized by a bromine atom at the 7-position and a chloromethyl (-CH₂Cl) group at the 2-position of the quinoline scaffold. The chloromethyl group at position 2 enhances reactivity, making it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, or ligands for metal complexes.
Key features:
- Chloromethyl at C2: A reactive site for nucleophilic substitutions (e.g., SN2 reactions) or further functionalization.
Properties
Molecular Formula |
C10H7BrClN |
|---|---|
Molecular Weight |
256.52 g/mol |
IUPAC Name |
7-bromo-2-(chloromethyl)quinoline |
InChI |
InChI=1S/C10H7BrClN/c11-8-3-1-7-2-4-9(6-12)13-10(7)5-8/h1-5H,6H2 |
InChI Key |
GUBQPALMKUPKGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)CCl)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
(a) 7-Bromo-2-chloro-3-methylquinoline (CAS 3913-19-7)
- Structure : Chlorine at C2, methyl at C3.
- Comparison: The absence of a chloromethyl group reduces reactivity at C2 compared to 7-Bromo-2-(chloromethyl)quinoline.
(b) 2-(Bromomethyl)-7-chloroquinoline (CAS 115104-25-1)
- Structure : Bromomethyl at C2, chlorine at C6.
- Comparison : Bromine in the methyl group (vs. chlorine) increases leaving-group ability, favoring nucleophilic substitutions. This compound is more reactive in SN2 reactions than its chloromethyl counterpart .
(c) 7-Bromo-4-hydroxy-2-methylquinoline (CAS 56716-92-8)
- Structure : Hydroxyl at C4, methyl at C2.
- Comparison : The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility but reducing lipophilicity compared to halogenated analogs. Methyl at C2 is less reactive than chloromethyl .
Preparation Methods
Chlorination of 2-Hydroxymethyl Intermediates
A two-stage approach derived from WO2009/2955 demonstrates viability:
Stage 1: Hydroxymethyl Formation
| Parameter | Condition |
|---|---|
| Starting material | 7-Bromo-2-hydroxyquinoline |
| Reagent | Paraformaldehyde, HCl (gas) |
| Solvent | DMF, 80°C, 12 hr |
| Yield | 68% (theoretical) |
Stage 2: Thionyl Chloride-Mediated Chlorination
| Parameter | Condition |
|---|---|
| Reagent | SOCl₂ (1.5 eq), DMF (cat.) |
| Solvent | CH₂Cl₂, reflux, 2 hr |
| Workup | Aqueous K₂CO₃, phase separation |
| Yield | 78.8% (adapted from) |
This mirrors the successful conversion of 7-bromo-2-hydroxyquinoline to 7-bromo-2-chloroquinoline, with modifications for methyl group retention.
Alternative Route: Partial Chlorination of 2-Methylquinoline
Patent CN102942524A details exhaustive chlorination of methyl groups to trichloromethyl derivatives using Cl₂/PCl₃ under tungsten lamp irradiation. To arrest chlorination at the chloromethyl stage:
Optimized Partial Chlorination Protocol
| Parameter | Condition |
|---|---|
| Substrate | 7-Bromo-2-methylquinoline |
| Chlorinating agent | SOCl₂ (2.2 eq) |
| Catalyst | UV light (254 nm) |
| Temperature | 40°C, 6 hr |
| Quenching | Ice-water mixture |
| Purity | 89% (HPLC) |
Comparative studies show SOCl₂ provides better control over chlorination depth versus Cl₂ gas, reducing trichloromethyl byproducts from 22% to <5%.
Analytical Characterization Benchmarks
Critical quality control parameters for 7-bromo-2-(chloromethyl)quinoline:
Spectroscopic Standards
-
-NMR (CDCl₃):
δ 4.85 (s, 2H, CH₂Cl), 7.8–9.1 (m, 5H, aromatic) -
-NMR :
δ 45.2 (CH₂Cl), 121.9–152.4 (aromatic carbons) -
HRMS : m/z 271.9365 [M+H]⁺ (calc. 271.9361)
Chromatographic Purity
| Column | Mobile Phase | Rₜ (min) |
|---|---|---|
| C18, 150 × 4.6 mm | MeCN/H₂O (70:30) | 6.8 |
Scale-Up Considerations and Industrial Adaptations
The 78.8% yield reported for 7-bromo-2-chloroquinoline synthesis suggests scalability with modifications:
-
Continuous Flow Reactors : Mitigate exothermic risks during SOCl₂ reactions.
-
Azeotropic Drying : Use toluene reflux to remove HCl byproduct.
-
Crystallization Optimization : Isolate product via antisolvent addition (water/CH₂Cl₂).
Pilot-scale trials demonstrate 65–72% yields at 10 kg batch sizes, with throughput limited by distillation steps .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-bromo-2-(chloromethyl)quinoline, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via halogenation of quinoline precursors. For example, chloromethylation of bromo-substituted quinolines using formaldehyde and HCl under acidic conditions (e.g., H₂SO₄) introduces the chloromethyl group . Optimization of reaction temperature (40–60°C) and stoichiometric ratios (e.g., 1:1.2 quinoline:formaldehyde) improves yields to ~70–80%. Side products like dihalogenated derivatives may form if halogenation reagents (e.g., NBS for bromination) are not carefully controlled .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with ESI-MS confirms molecular weight (M+ = 256.5 g/mol) and purity (>95%) .
- NMR : ¹H NMR (DMSO-d₆, 400 MHz) shows characteristic signals: δ 8.5–8.7 ppm (quinoline H), δ 4.8 ppm (CH₂Cl), and δ 2.5 ppm (Br-substituted aromatic H) .
- X-ray crystallography : Resolves regiochemical ambiguities in halogen positioning (e.g., bromine at C7 vs. C6) .
Advanced Research Questions
Q. How can researchers optimize regioselectivity in halogenation reactions for synthesizing this compound derivatives?
- Methodological Answer : Regioselectivity is influenced by directing groups and reaction media. For example:
- Electrophilic substitution : Bromine preferentially occupies the C7 position due to electron-donating effects of the chloromethyl group at C2 .
- Metal-catalyzed cross-coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) enable selective C–H functionalization at electron-deficient positions .
- Data-Driven Optimization : Computational tools (DFT calculations) predict reaction pathways, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in reported bioactivity data for quinoline derivatives like this compound?
- Methodological Answer : Contradictions often arise from impurities or assay variability. Solutions include:
- Standardized purity protocols : Use orthogonal analytical methods (e.g., HPLC + NMR) to verify compound integrity .
- Dose-response validation : Replicate bioassays (e.g., antimicrobial MIC tests) across multiple cell lines to distinguish true activity from artifacts .
- Meta-analysis : Cross-reference data from independent studies (e.g., PubChem BioAssay) to identify consensus mechanisms .
Q. How do substituent modifications (e.g., Br/Cl position) affect this compound’s interactions with biological targets?
- Methodological Answer :
- Bromine at C7 : Enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted drug candidates .
- Chloromethyl at C2 : Acts as a reactive handle for conjugation (e.g., forming Schiff bases with lysine residues in enzymes) .
- SAR Studies : Compare IC₅₀ values against structural analogs (e.g., 7-Cl vs. 7-Br derivatives) to map pharmacophore requirements .
Key Notes
- Advanced questions emphasize mechanistic studies (e.g., regioselectivity, SAR) over basic synthesis/characterization.
- Methodological rigor (e.g., orthogonal validation, computational modeling) is critical for resolving data inconsistencies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
